

5-Aminoisoquinoline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Aminoisoquinoline

Cat. No.: B016527

[Get Quote](#)

An In-depth Technical Guide on the Core Properties and Applications of **5-Aminoisoquinoline**

This technical guide provides a comprehensive overview of **5-Aminoisoquinoline** (5-AIQ), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), for researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, and its significant role in oncology research, particularly through the mechanism of synthetic lethality. Detailed experimental protocols and visual representations of key biological pathways and workflows are provided to support further investigation and application of this compound.

Chemical Identity and Physicochemical Properties

5-Aminoisoquinoline is a heterocyclic aromatic amine that serves as a critical scaffold in medicinal chemistry. Its chemical identifiers and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers for 5-Aminoisoquinoline

Identifier	Value
CAS Number	1125-60-6[1]
IUPAC Name	isoquinolin-5-amine[2]
Molecular Formula	C ₉ H ₈ N ₂ [2]
Molecular Weight	144.17 g/mol [2]
InChI	InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,10H2
InChIKey	DTVYNUOOZIKEEX-UHFFFAOYSA-N
Canonical SMILES	C1=CC2=C(C=CN=C2)C(=C1)N

Table 2: Physicochemical Properties of 5-Aminoisoquinoline

Property	Value	Source
Melting Point	125-128 °C	Sigma-Aldrich
Appearance	Pale cream to brown powder/crystals	Thermo Fisher Scientific
Solubility	Water-soluble	[2]
pKa	Data available in IUPAC Digitized pKa Dataset	PubChem

Mechanism of Action: PARP Inhibition and Synthetic Lethality

5-Aminoisoquinoline is recognized as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[1][2][3] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. The inhibition of PARP by 5-AIQ leads to the accumulation of unrepaired SSBs, which can subsequently result in the formation of more lethal double-strand breaks (DSBs) during DNA replication.

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DSBs is deficient. This genetic vulnerability makes these cells highly dependent on the PARP-mediated BER pathway for survival. The simultaneous inhibition of PARP by 5-AIQ and the inherent deficiency in HR creates a state of "synthetic lethality," leading to selective cell death in cancer cells while sparing normal cells with functional HR.

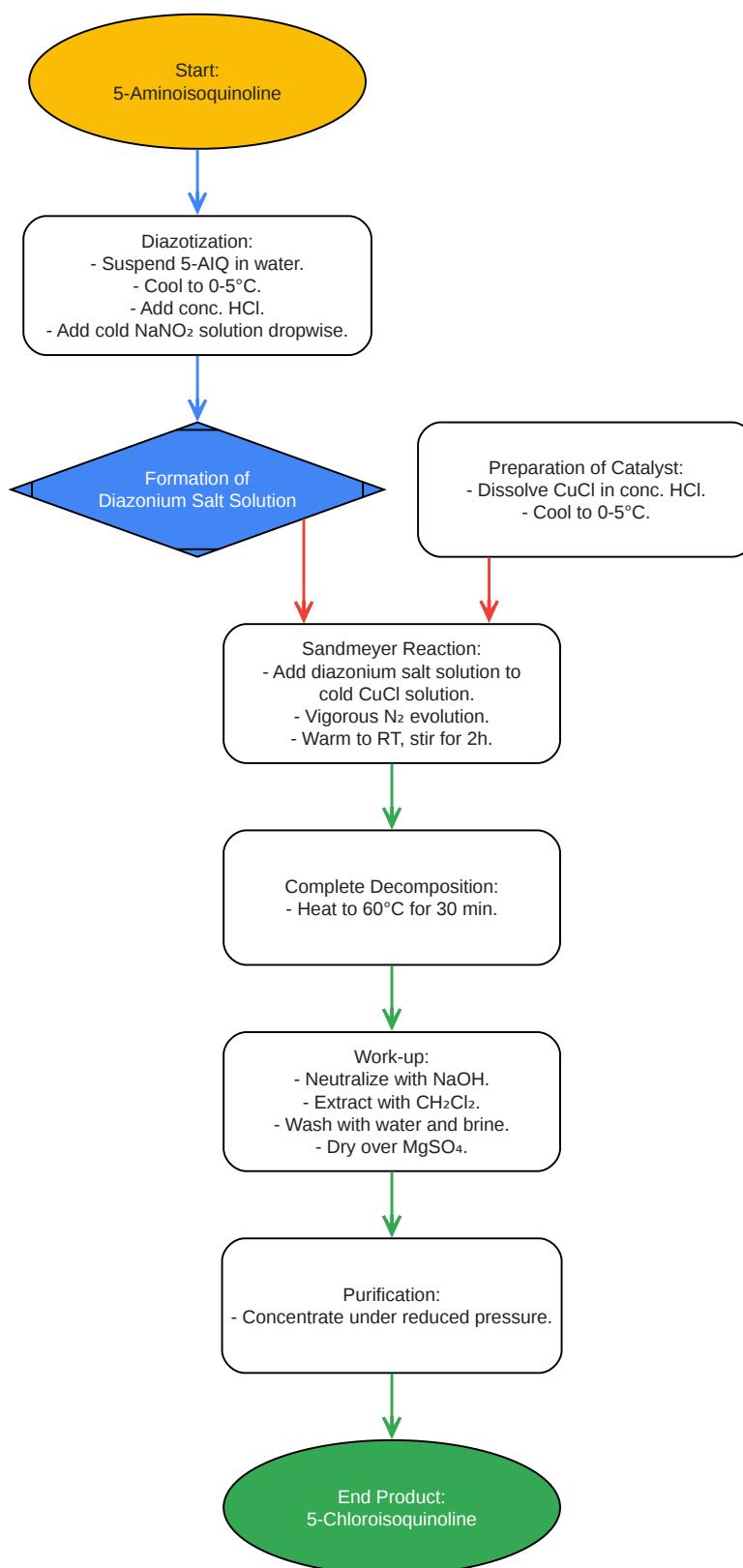
[Click to download full resolution via product page](#)

Mechanism of PARP-1 inhibition by **5-Aminoisoquinoline** leading to synthetic lethality.

Quantitative Biological Data

While a specific IC_{50} value for **5-Aminoisoquinoline** against PARP-1 is not readily available in the cited literature, related isoquinoline derivatives have demonstrated potent inhibitory activity. For instance, 5-Aminoisoquinolin-1-one, a close analog, exhibits an IC_{50} of 240 nM against PARP-1.^[4] Another related compound, 1,5-Isoquinolinediol, shows a PARP-1 IC_{50} of 390 nM. These values suggest that the isoquinoline scaffold is a strong basis for PARP-1 inhibition. Further quantitative data for 5-AIQ is presented below.

Table 3: In Vitro and In Silico Data for 5-Aminoisoquinoline


Parameter	Value	Method/Source
PARP-1 IC ₅₀	Not explicitly reported for 5-AIQ; 240 nM for 5-Aminoisoquinolin-1-one[4]	Enzymatic Assay
In Vitro Half-life (T _{1/2})	14.5 min	Human Liver Microsomes[1]
Intrinsic Clearance	47.6 μL/min/mg	Human Liver Microsomes[1]
Predicted GI Absorption	High	In Silico ADME Prediction[1]
Predicted BBB Permeability	Yes	In Silico ADME Prediction[1]
Bioavailability Score	0.55	In Silico ADME Prediction[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **5-Aminoisoquinoline** as a PARP inhibitor.

Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline (Sandmeyer Reaction)

This protocol details the conversion of **5-Aminoisoquinoline** to 5-Chloroisoquinoline, a versatile intermediate for further chemical synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 2. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 3. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [scispace.com](https://www.scispace.com) [scispace.com]
- To cite this document: BenchChem. [5-Aminoisoquinoline: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016527#5-aminoisoquinoline-cas-number-and-chemical-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com